6-(3-bromophenyl)pyridazin-3(2H)-one
Descripción general
Descripción
6-(3-Bromophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at position 6 and a keto group at position 3 makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)pyridazin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of β,γ-unsaturated hydrazones in the presence of a copper catalyst. This method provides high yields and good functional group tolerance under mild conditions . Another method involves the reaction of 3-monosubstituted s-tetrazine with silyl enol ethers, mediated by a Lewis acid, to produce functionalized pyridazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Bromophenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-(3-bromophenyl)pyridazin-3-ol.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(3-Bromophenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-(3-bromophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromophenyl group enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Phenylpyridazin-3(2H)-one
- 6-(4-Bromophenyl)pyridazin-3(2H)-one
- 6-(3-Chlorophenyl)pyridazin-3(2H)-one
Uniqueness
6-(3-Bromophenyl)pyridazin-3(2H)-one is unique due to the presence of the bromophenyl group at position 6, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridazinones and enhances its potential for various applications.
Actividad Biológica
6-(3-Bromophenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in treating various conditions, particularly in the cardiovascular and oncology fields. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. The bromophenyl group is introduced to enhance the compound's biological properties. Various synthetic routes have been explored to optimize yields and purity, often employing conditions such as acetic anhydride or other solvents conducive to forming pyridazinones.
Vasodilatory Effects
Recent studies have highlighted the vasodilatory properties of pyridazinone derivatives, including this compound. A series of substituted pyridazinones were evaluated for their vasorelaxant activities, revealing significant efficacy compared to established vasodilators like hydralazine. For instance, compounds exhibited effective concentration (EC50) values ranging from 0.02916 to 1.907 µM, demonstrating superior activity compared to traditional agents (EC50 for hydralazine was reported at 18.21 µM) .
Table 1: Vasorelaxant Activity of Pyridazinone Derivatives
Compound | EC50 (µM) | Comparison Agent | EC50 (µM) |
---|---|---|---|
This compound | TBD | Hydralazine | 18.21 |
Compound 2e | 0.1162 | Diazoxide | 19.5 |
Compound 2h | 0.07154 | Isosorbide mononitrate | 30.1 |
Compound 2j | 0.02916 | Nitroglycerin | 0.1824 |
Anticancer Activity
In addition to its vasodilatory effects, this compound has been studied for its anticancer potential. Research involving various pyridazinone derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines, such as HCT116 (colon carcinoma). The compound's mechanism appears to involve the modulation of cell signaling pathways associated with cell growth and apoptosis .
Case Study: Antiproliferative Effects on HCT116 Cells
In a study assessing the antiproliferative effects of several pyridazinones, including those with bromophenyl substitutions, it was found that these compounds significantly reduced cell viability in a dose-dependent manner. The most potent compounds achieved EC50 values as low as 0.6 μM .
The biological activities of this compound can be attributed to several mechanisms:
- Vasodilation : The compound likely acts on vascular smooth muscle cells by increasing intracellular cGMP levels, leading to relaxation and dilation of blood vessels.
- Anticancer Activity : It may induce apoptosis in cancer cells through pathways involving caspases and regulation of Bcl-2 family proteins, thereby promoting programmed cell death.
ADMET Properties
The pharmacokinetic profile of this compound has also been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Results indicate favorable characteristics such as good oral bioavailability and low hepatotoxicity potential, making it a candidate for further development .
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMQDXFSGTYZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512217 | |
Record name | 6-(3-Bromophenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62902-65-2 | |
Record name | 6-(3-Bromophenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.